molecular formula C16H13F3N2O2 B2714431 N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 898356-71-3

N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2714431
CAS No.: 898356-71-3
M. Wt: 322.287
InChI Key: RQUXSSVXNSJJBC-UHFFFAOYSA-N
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Description

N1-(2,4-Difluorophenyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. Compounds within the oxalamide family are frequently investigated as key scaffolds in medicinal chemistry due to their potential for forming hydrogen bonds, which can be critical for target engagement and molecular recognition. The molecular structure incorporates fluorinated aromatic rings, a feature common in many active pharmaceutical ingredients, as the introduction of fluorine atoms can fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity. Research into structurally related N1-aryl-N2-alkyl oxalamides suggests potential utility as intermediates in organic synthesis and as potential modulators of biological activity, making them valuable for constructing compound libraries in drug discovery efforts. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-14-6-5-12(18)9-13(14)19/h1-6,9H,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUXSSVXNSJJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

    Step 2: Reaction of the oxalyl chloride intermediate with 2,4-difluoroaniline to form the corresponding amide.

    Step 3: Coupling of the amide intermediate with 4-fluorophenethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The fluorine atoms on the phenyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide derivatives exhibit significant variability in biological activity and physicochemical properties depending on their substitution patterns. Below is a comparative analysis of N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide and its analogs:

Substituent Effects on Enzyme Inhibition

  • N1-(4-Chlorophenyl)-N2-(4-fluorophenethyl)oxalamide (Compound 73) :

    • Substitutions: 4-chlorophenyl (N1), 4-fluorophenethyl (N2).
    • Activity: Synthesized as a stearoyl coenzyme A desaturase (SCD) inhibitor, with a yield of 20%. Its lower yield compared to analogs (e.g., compound 21 at 83%) suggests steric or electronic challenges in synthesis .
    • Physicochemical Data: ESI-MS m/z 320.9 [M + H]+; NMR confirms aromatic coupling and fluorinated substituents .
  • N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 23) :

    • Substitutions: 3-chloro-5-fluorophenyl (N1), 4-methoxyphenethyl (N2).
    • Activity: Likely targets SCD or cytochrome P450 enzymes due to halogenated aryl groups. Yield (33%) and ESI-MS m/z 333.1 [M + H]+ indicate moderate stability .
  • N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10) :

    • Substitutions: Adamantyl (N1), 4-chlorobenzyloxy (N2).
    • Activity: Inhibits human soluble epoxide hydrolase (sEH), with a purity >90%. The bulky adamantyl group enhances enzyme binding .

Comparison with Target Compound :
The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., compound 73) due to fluorine’s electronegativity and resistance to oxidation. The 4-fluorophenethyl moiety likely improves lipophilicity, aiding membrane permeability .

Antiviral Activity of Thiazolyl/Piperidinyl Oxalamides

  • N1-(2,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 21) :
    • Substitutions: 2,4-difluorophenyl (N1), thiazolyl-piperidinyl (N2).
    • Activity: Targets HIV entry via CD4-binding site inhibition. Yield (58%) and HPLC purity (95.6%) reflect optimized synthesis. LC-MS m/z 425.86 [M + H]+ confirms molecular integrity .

Comparison with Target Compound :
While both compounds share the 2,4-difluorophenyl group, compound 21’s thiazolyl-piperidinyl substituent introduces heterocyclic complexity, enhancing antiviral specificity. The target compound’s simpler phenethyl group may reduce steric hindrance but limit target engagement .

Flavor-Enhancing Oxalamides

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) :
    • Substitutions: 2,4-dimethoxybenzyl (N1), pyridinylethyl (N2).
    • Activity: A potent umami agonist approved globally (FEMA 4233) as a flavor enhancer. Methoxy groups enhance solubility and receptor interaction .

Comparison with Target Compound :
The target compound’s fluorinated aryl groups contrast with S336’s methoxy/pyridyl motifs. Fluorine’s electron-withdrawing effects may reduce solubility but improve thermal stability, making it less suitable for flavor applications .

Data Tables

Key Research Findings and Implications

Halogen vs. Methoxy Substitutions : Fluorine and chlorine enhance metabolic stability and target affinity in enzyme inhibitors, while methoxy groups improve solubility for flavor applications .

Steric Effects : Bulky groups (e.g., adamantyl) improve enzyme binding but complicate synthesis, whereas simpler phenethyl groups favor scalability .

Antiviral Specificity : Thiazolyl-piperidinyl moieties (compound 21) are critical for HIV entry inhibition, suggesting the target compound may require similar modifications for antiviral activity .

Biological Activity

N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic organic compound notable for its unique fluorinated structure, which enhances its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • IUPAC Name : N'-(2,4-difluorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
  • Molecular Formula : C16H14F3N2O2
  • CAS Number : 898356-71-3
  • Molecular Weight : 320.29 g/mol

The compound features two fluorinated aromatic rings, which contribute to its stability and reactivity. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituents increase the compound's binding affinity due to stronger interactions with target sites. This can lead to either inhibition or activation of various biological pathways depending on the target.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can interact with receptors, influencing signal transduction pathways critical for cellular responses.

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar oxalamide derivatives. For instance, phenotypic screening of 1,2,4-oxadiazole derivatives indicated significant antiviral activity against Zika virus (ZIKV), suggesting that structural modifications similar to those found in this compound could yield compounds with enhanced antiviral effects .

Anticancer Activity

Fluorinated compounds are increasingly recognized for their anticancer properties. Research indicates that fluorinated derivatives can inhibit glycolysis in cancer cells, a promising therapeutic approach for aggressive cancers like glioblastoma multiforme . The ability of this compound to modulate metabolic pathways could position it as a candidate for further investigation in cancer therapy.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
N1-(2,4-difluorophenyl)-N2-(4-chlorophenethyl)oxalamideModerateChlorine substitution affects activity
N1-(2,4-difluorophenyl)-N2-(4-bromophenethyl)oxalamideHighBromine enhances interaction with targets
N1-(2,4-difluorophenyl)-N2-(4-methylphenethyl)oxalamideLowMethyl group reduces binding affinity

This table illustrates how variations in substituents impact the biological activity of oxalamide derivatives. The presence of halogens like fluorine and bromine generally enhances binding affinity and biological efficacy.

Case Studies

  • Antiviral Screening : A study on oxadiazole derivatives demonstrated that specific structural modifications led to enhanced antiviral activity against ZIKV. This suggests that similar modifications in this compound could yield potent antiviral agents .
  • Cancer Metabolism Research : Investigations into fluorinated compounds have shown promising results in inhibiting glycolysis in cancer cells. Such findings indicate the potential for this compound to be explored as a therapeutic agent targeting metabolic pathways in tumors .

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